molecular formula C11H25N6OP B085467 2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine CAS No. 1028-08-6

2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine

Cat. No. B085467
CAS RN: 1028-08-6
M. Wt: 288.33 g/mol
InChI Key: RTXNQHSBJUKLGY-UHFFFAOYSA-N
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Description

2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDPPTA and is a member of the triazole family of compounds. BDPPTA has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for various research applications. In

Mechanism Of Action

The mechanism of action of BDPPTA is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. BDPPTA has been found to exhibit a high affinity for phospholipid membranes, which may contribute to its ability to penetrate cellular membranes.

Biochemical And Physiological Effects

BDPPTA has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BDPPTA can induce apoptosis in cancer cells and inhibit cell proliferation. BDPPTA has also been found to exhibit antibacterial and antifungal properties. In vivo studies have shown that BDPPTA can reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BDPPTA in lab experiments is its strong fluorescence properties, which make it an effective tool for imaging biological structures and processes. BDPPTA is also relatively easy to synthesize and has been found to exhibit good stability in various experimental conditions. One of the limitations of using BDPPTA is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving BDPPTA. One area of interest is the development of BDPPTA-based drug delivery systems for targeted cancer therapy. BDPPTA may also have potential applications in the development of new antibacterial and antifungal agents. Further studies are needed to fully understand the mechanism of action of BDPPTA and its potential applications in various fields of scientific research.

Synthesis Methods

BDPPTA can be synthesized using a variety of methods, including the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-thiol, followed by oxidation of the resulting product with hydrogen peroxide. Another synthesis method involves the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-amine, followed by oxidation with hydrogen peroxide. These synthesis methods have been found to produce high yields of BDPPTA with good purity.

Scientific Research Applications

BDPPTA has been extensively studied for its potential applications in scientific research. One of the primary research applications of BDPPTA is in the field of bioimaging. BDPPTA has been found to exhibit strong fluorescence properties, making it an effective tool for imaging biological structures and processes. BDPPTA has also been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.

properties

CAS RN

1028-08-6

Product Name

2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine

Molecular Formula

C11H25N6OP

Molecular Weight

288.33 g/mol

IUPAC Name

2-[bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H25N6OP/c1-6-7-8-9-10-13-11(12)17(14-10)19(18,15(2)3)16(4)5/h6-9H2,1-5H3,(H2,12,13,14)

InChI Key

RTXNQHSBJUKLGY-UHFFFAOYSA-N

SMILES

CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C

Canonical SMILES

CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C

Origin of Product

United States

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